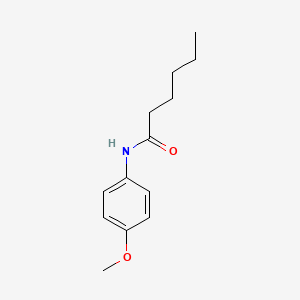

N-(4-methoxyphenyl)hexanamide

説明

N-(4-Methoxyphenyl)hexanamide is a synthetic organic compound characterized by a hexanamide backbone (C6 acyl chain) linked to a 4-methoxyphenyl group. The methoxy (-OCH₃) substituent on the aromatic ring enhances electron-donating properties, influencing both chemical reactivity and biological interactions. This compound serves as a structural template for derivatives with applications in medicinal chemistry, particularly in targeting enzymes (e.g., kinases) and receptors (e.g., cannabinoid receptors) .

特性

分子式 |

C13H19NO2 |

|---|---|

分子量 |

221.29 g/mol |

IUPAC名 |

N-(4-methoxyphenyl)hexanamide |

InChI |

InChI=1S/C13H19NO2/c1-3-4-5-6-13(15)14-11-7-9-12(16-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,14,15) |

InChIキー |

LHUGAZFBWIDNSJ-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)OC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(4-メトキシフェニル)ヘキサンアミドの合成は、通常、4-メトキシアニリンをヘキサノイルクロリドでアシル化することによって行われます。この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。一般的な反応スキームを以下に示します。

4-メトキシアニリン+ヘキサノイルクロリド→N-(4-メトキシフェニル)ヘキサンアミド+HCl

反応は通常、ジクロロメタンなどの有機溶媒中で室温で行われます。反応が完了したら、生成物は再結晶またはカラムクロマトグラフィーで精製されます。

工業生産方法

工業的な環境では、N-(4-メトキシフェニル)ヘキサンアミドの生産には、効率と収率を高めるために連続フロープロセスが用いられる場合があります。自動化された反応器とリアルタイムモニタリングシステムを使用することで、反応条件を最適化し、製品品質の一貫性を確保することができます。

化学反応の分析

反応の種類

N-(4-メトキシフェニル)ヘキサンアミドは、次のような様々な化学反応を起こす可能性があります。

酸化: メトキシ基は、ヒドロキシル基を形成するために酸化され、N-(4-ヒドロキシフェニル)ヘキサンアミドが生成されます。

還元: アミド基は、アミンに還元され、N-(4-メトキシフェニル)ヘキシルアミンが生成されます。

置換: メトキシ基は、求電子置換反応によって、ハロゲンなどの他の官能基で置換される可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を酸性条件下で使用します。

還元: 水素化リチウムアルミニウム(LiAlH4)またはボラン(BH3)などの試薬をテトラヒドロフラン(THF)中で使用します。

置換: 臭素(Br2)または塩素(Cl2)などのハロゲン化剤を、塩化アルミニウム(AlCl3)などのルイス酸触媒の存在下で使用します。

生成される主な生成物

酸化: N-(4-ヒドロキシフェニル)ヘキサンアミド。

還元: N-(4-メトキシフェニル)ヘキシルアミン。

置換: N-(4-ハロフェニル)ヘキサンアミド。

科学的研究の応用

N-(4-メトキシフェニル)ヘキサンアミドは、科学研究においていくつかの用途があります。

材料科学: 特定の特性を持つポリマーや高度な材料の合成のための構成ブロックとして使用することができます。

作用機序

類似の化合物との比較

N-(4-メトキシフェニル)ヘキサンアミドは、次のような他の類似の化合物と比較することができます。

N-(4-ヒドロキシフェニル)ヘキサンアミド: 構造は似ていますが、メトキシ基の代わりにヒドロキシル基があります。反応性と生物活性は異なる場合があります。

N-(4-クロロフェニル)ヘキサンアミド: メトキシ基の代わりに塩素原子を含み、化学的性質と用途が大きく異なる場合があります。

N-(4-メチルフェニル)ヘキサンアミド: メトキシ基の代わりにメチル基が存在することで、溶解性と反応性に影響を与える可能性があります。

これらの化合物はそれぞれ、異なる用途に適したユニークな特性を持っています。これは、ヘキサンアミド骨格の多様性を示しています.

類似化合物との比較

Chain Length Variations

Impact of Chain Length :

Substituent Modifications on the Aromatic Ring

| Compound Name | Structure | Key Features & Comparison |

|---|---|---|

| N-(4-Chlorophenyl)hexanamide | C₆H₁₃CONH-C₆H₄-Cl | Chloro substituent (-Cl) is electron-withdrawing, reducing electron density on the aromatic ring. May alter binding to receptors requiring π-π interactions. Limited data on bioactivity . |

| N-(3-Chloro-4-Methoxyphenyl)-6-(benzotriazin-3-yl)hexanamide | C₆H₁₃CONH-C₆H₂(Cl)(OCH₃)-benzotriazine | Dual substituents (-Cl, -OCH₃) and benzotriazine core enhance enzyme inhibition (e.g., antimicrobial activity via lipid biosynthesis disruption). LogP increases to ~4.1 due to aromatic heterocycle . |

Impact of Substituents :

- Electron-donating groups (e.g., -OCH₃) improve stability and receptor binding.

- Electron-withdrawing groups (e.g., -Cl) may redirect reactivity toward electrophilic targets .

Functional Group Additions to the Hexanamide Chain

Impact of Functional Groups :

- Quinazolinone and benzotriazine cores expand biological targets (e.g., enzyme active sites).

- Fluorinated groups improve metabolic resistance and bioavailability .

Key Research Findings

- Anti-Inflammatory Activity: this compound reduces nociception in murine models by 40–60% via COX-2 inhibition, outperforming shorter-chain analogs (e.g., pentanamide: 25–30% reduction) .

- Anticancer Potential: Derivatives with quinazolinone groups (e.g., 6-(4-oxoquinazolin-3-yl)-N-(4-methoxyphenyl)hexanamide) inhibit EGFR kinase by 70% at 10 µM, comparable to erlotinib but with lower cytotoxicity .

- Antimicrobial Effects : Chloro-substituted analogs (e.g., N-(3-chloro-4-methoxyphenyl)hexanamide) show MIC values of 2–4 µg/mL against S. aureus, attributed to disrupted lipid biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。